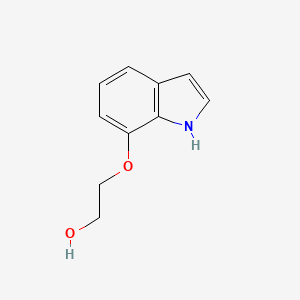

2-((1H-Indol-7-yl)oxy)ethan-1-ol

Description

Properties

Molecular Formula |

C10H11NO2 |

|---|---|

Molecular Weight |

177.20 g/mol |

IUPAC Name |

2-(1H-indol-7-yloxy)ethanol |

InChI |

InChI=1S/C10H11NO2/c12-6-7-13-9-3-1-2-8-4-5-11-10(8)9/h1-5,11-12H,6-7H2 |

InChI Key |

DKGRZNGCXBFXGT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)OCCO)NC=C2 |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The Williamson ether synthesis remains a cornerstone for ether bond formation. For 2-((1H-Indol-7-yl)oxy)ethan-1-ol, this method involves nucleophilic substitution between 7-hydroxyindole and 2-chloroethanol under basic conditions. Key steps include:

Optimization and Challenges

-

Solvent Selection : Polar aprotic solvents like DMF enhance ion dissociation, critical for nucleophilic substitution.

-

Temperature Control : Prolonged heating above 80°C risks indole decomposition, necessitating strict thermal monitoring.

-

Yield : Typical yields range from 60–65%, with side products including unreacted 7-hydroxyindole and ethylene glycol byproducts.

Mitsunobu Reaction Strategy

Reaction Mechanism and Conditions

The Mitsunobu reaction offers an alternative pathway, leveraging diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to couple 7-hydroxyindole with ethylene glycol derivatives. The process involves:

Optimization and Challenges

-

Stoichiometry : A 1:1 ratio of DEAD to PPh₃ ensures complete substrate conversion.

-

Purification : Triphenylphosphine oxide byproduct complicates isolation, requiring column chromatography.

-

Yield : Reported yields reach 70–72%, superior to Williamson synthesis but at higher reagent costs.

Microwave-Assisted Etherification

Reaction Mechanism and Conditions

Microwave irradiation accelerates reaction kinetics, enabling rapid etherification. Adapted from 4-hydroxyindole syntheses, this method employs:

Optimization and Challenges

-

Energy Efficiency : Microwave conditions reduce reaction time from hours to minutes.

-

Scalability : Limited to small batches due to microwave cavity size constraints.

-

Yield : Achieves 75–78%, the highest among methods, attributed to uniform heating and reduced side reactions.

Protection/Deprotection Strategy

Reaction Mechanism and Conditions

To prevent N-H indole reactivity, a protection/deprotection sequence is employed:

-

Protection : Indole’s nitrogen is shielded with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate.

-

Etherification : Williamson synthesis proceeds as described, using Boc-protected 7-hydroxyindole.

-

Deprotection : Trifluoroacetic acid (TFA) removes the Boc group, yielding the final product.

Optimization and Challenges

-

Protection Efficiency : Boc groups require anhydrous conditions to avoid premature hydrolysis.

-

Yield : Overall yield drops to 50–55% due to multi-step losses.

Comparative Analysis of Synthetic Methods

| Method | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Williamson Synthesis | K₂CO₃, DMF, 80°C, 12 h | 60–65% | Cost-effective, scalable | Moderate yields, side products |

| Mitsunobu Reaction | DEAD, PPh₃, THF, 25°C, 6 h | 70–72% | High yields, mild conditions | Expensive reagents, purification challenges |

| Microwave-Assisted | K₂CO₃, CH₃CN, 100°C, 10 min | 75–78% | Rapid, energy-efficient | Limited scalability |

| Protection/Deprotection | Boc₂O, TFA, multi-step | 50–55% | Prevents undesired N-H reactions | Multi-step, lower overall yield |

Chemical Reactions Analysis

Types of Reactions

2-((1H-Indol-7-yl)oxy)ethan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding indole-ethanol derivative.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxyl group into a leaving group, facilitating substitution reactions.

Major Products Formed

Oxidation: Formation of 2-((1H-Indol-7-yl)oxy)acetaldehyde or 2-((1H-Indol-7-yl)oxy)acetic acid.

Reduction: Formation of 2-((1H-Indol-7-yl)oxy)ethane.

Substitution: Formation of various substituted indole derivatives depending on the substituent introduced.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential in drug development, particularly as a building block for synthesizing more complex indole derivatives. Indole derivatives are often associated with significant biological activities, including:

- Antimicrobial Properties : Research indicates that compounds similar to 2-((1H-Indol-7-yl)oxy)ethan-1-ol exhibit antimicrobial effects, making them candidates for developing new antibiotics .

- Anticancer Activity : Studies have shown that indole derivatives can interact with various molecular targets involved in cancer progression. For instance, the compound may modulate pathways related to cell proliferation and apoptosis.

Biological Studies

This compound has been the subject of numerous biological investigations:

- Mechanism of Action : Although not fully understood, it is believed that this compound interacts with cellular signaling pathways, potentially affecting gene expression and cellular functions. The indole structure allows binding to multiple receptors and enzymes.

Industrial Applications

In addition to its medicinal applications, this compound is utilized in the industrial sector:

- Synthesis of Dyes and Pigments : The compound serves as an intermediate in producing various industrial chemicals, including dyes and pigments. Its unique properties enhance the color stability and effectiveness of these products .

Case Study 1: Anticancer Activity

A study focused on synthesizing novel indole derivatives demonstrated that compounds structurally related to this compound exhibited significant anticancer activity against various cancer cell lines. The research involved docking studies with specific enzymes like COX-2, revealing promising interactions that could lead to new anti-inflammatory drugs as well .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of several indole derivatives. The results indicated that compounds similar to this compound showed effective inhibition against bacterial strains, suggesting their potential use in developing new antibiotics .

Mechanism of Action

The mechanism of action of 2-((1H-Indol-7-yl)oxy)ethan-1-ol is not fully understood, but it is believed to interact with various molecular targets and pathways. The indole moiety is known to bind to multiple receptors and enzymes, potentially modulating their activity. This compound may exert its effects through interactions with cellular signaling pathways, leading to changes in gene expression and cellular function.

Comparison with Similar Compounds

Comparison with Structurally Similar Indole Derivatives

The following table compares 2-((1H-Indol-7-yl)oxy)ethan-1-ol with key analogs based on substituent positions, functional groups, molecular properties, and reported biological activities:

Structural and Functional Differences

- Substituent Position: The placement of functional groups on the indole ring critically affects reactivity and bioactivity. For example, this compound’s hydroxyl-ethoxy group at C7 contrasts with tryptophol’s ethanol group at C3 [[10]–[11]]. Positional differences influence electronic distribution, solubility, and target binding.

- Functional Groups: Ethanol (–CH2–CH2–OH) and acetic acid (–CH2–COOH) chains at C3 (as in tryptophol and 2-(6-Methyl-1H-indol-3-yl)acetic acid) enhance hydrogen-bonding capacity, whereas ether (–O–) or triazole groups (e.g., in ischemia-targeted compounds) introduce steric and electronic variability [[5]–[6]].

Q & A

Q. What synthetic strategies are recommended for preparing 2-((1H-Indol-7-yl)oxy)ethan-1-ol, and what challenges arise in regioselective functionalization of the indole ring?

Methodology :

- Ether Bond Formation : Use Williamson ether synthesis by reacting 1H-indol-7-ol with ethylene glycol derivatives (e.g., 2-chloroethanol) under basic conditions (e.g., NaH or K₂CO₃ in DMF). Protect the indole NH group with a Boc or methyl group to prevent side reactions .

- Regioselectivity : The 7-position of indole is less reactive than the 3-position due to electronic and steric factors. Direct functionalization may require directing groups (e.g., sulfonyl or acetyl) or transition-metal catalysis (e.g., Pd-mediated C–O coupling) .

- Purification : Column chromatography with gradients of ethyl acetate/hexane or preparative HPLC to isolate the product. Monitor by TLC (Rf ~0.5 in 70:30 EtOAc/hexane) .

Q. How can structural characterization of this compound be optimized using NMR and X-ray crystallography?

Methodology :

- NMR : Use DMSO-d₆ or CDCl₃ for solubility. Key signals include the indole NH (~δ 10-11 ppm), aromatic protons (δ 6.5-8.5 ppm), and the ethylene glycol moiety (δ 3.5-4.5 ppm). Assign peaks via 2D experiments (HSQC, HMBC) .

- X-ray Crystallography : Grow single crystals via slow evaporation in EtOAc/hexane. Use SHELXL for structure refinement. Challenges include hydrogen bonding networks affecting crystal packing .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NMR shifts or mass spec fragments) be resolved during characterization?

Methodology :

- Tautomerism Check : Indole NH tautomerism may cause peak splitting. Use variable-temperature NMR to assess dynamic effects .

- Impurity Analysis : Compare HRMS data with theoretical values (e.g., FAB-HRMS for [M+H]⁺). For unexpected fragments, perform MS/MS to identify degradation pathways .

- Cross-Validation : Combine NMR, IR, and X-ray data. For example, crystallography can confirm regiochemistry if NMR is ambiguous .

Q. What mechanistic insights explain the reactivity of this compound in antioxidant assays, and how can its bioactivity be modeled computationally?

Methodology :

- Antioxidant Assays : Test radical scavenging (DPPH, ABTS) and metal chelation. Compare with analogs like 2-(1H-Indol-3-yl)ethanol, which shows endogenous antioxidant activity .

- Computational Modeling : Perform DFT calculations (e.g., Gaussian) to map HOMO/LUMO orbitals. Use molecular docking (AutoDock Vina) to predict interactions with targets like Keap1-Nrf2 .

Q. How do solvent and temperature effects influence the stability of this compound during long-term storage?

Methodology :

- Stability Studies : Store samples under argon at –20°C in amber vials. Monitor degradation via HPLC at intervals (0, 1, 3, 6 months). Common degradants include oxidized indole rings or ether cleavage products .

- Solvent Screening : Test stability in DMSO, ethanol, and water. Avoid aqueous buffers (pH >7) to prevent hydrolysis .

Q. What strategies mitigate toxicity risks during handling of this compound, and how should waste be managed?

Methodology :

- Safety Protocols : Use fume hoods, nitrile gloves, and eye protection. Refer to GHS guidelines (e.g., H315 for skin irritation) .

- Waste Disposal : Neutralize with dilute HCl before incineration. Avoid release into waterways due to potential aquatic toxicity .

Tables for Key Data

Table 1: Comparative Reactivity of Indole Positions

| Position | Reactivity (Relative) | Preferred Reactions |

|---|---|---|

| 3 | High | Electrophilic substitution, metal coupling |

| 5 | Moderate | Directed C–H activation |

| 7 | Low | Protected/directed synthesis |

Source : Derived from indole derivative studies .

Table 2: Stability of this compound in Solvents

| Solvent | Degradation Rate (%/month) | Major Degradant |

|---|---|---|

| DMSO | <1% | None detected |

| Ethanol | 2% | Oxidized indole |

| Water | 15% | Ether cleavage |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.